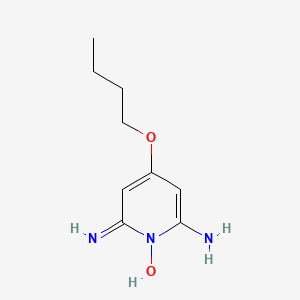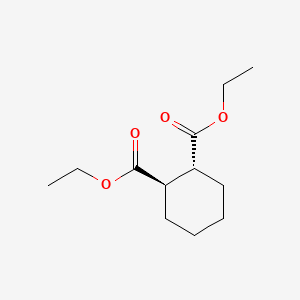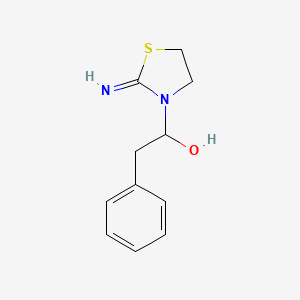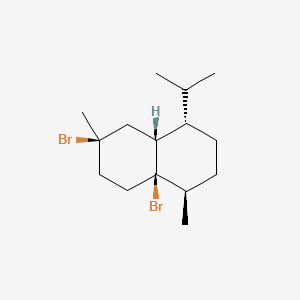
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene, chemically known as (1S,8aβ)-4aβ,7β-Dibromodecahydro-4β,7-dimethyl-1α-isopropylnaphthalene, is a sesquiterpene compound. It is characterized by its unique molecular structure, which includes two bromine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene typically involves the bromination of bulgarene. The reaction is carried out by treating bulgarene with bromine in an organic solvent under controlled conditions. The reaction is usually performed at room temperature, and the product is purified through crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and automated systems to control the reaction conditions. The product is then purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form debrominated products.
Substitution: It undergoes nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of debrominated hydrocarbons.
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- Muurolene dihydrochloride
- Cadinene dihydrochloride
- Amorphane derivatives
Uniqueness
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene is unique due to its specific molecular structure and the presence of two bromine atoms. This gives it distinct chemical properties and reactivity compared to other similar sesquiterpene compounds .
Properties
CAS No. |
19435-98-4 |
|---|---|
Molecular Formula |
C15H26Br2 |
Molecular Weight |
366.181 |
IUPAC Name |
(1R,4S,4aR,6R,8aR)-6,8a-dibromo-1,6-dimethyl-4-propan-2-yl-1,2,3,4,4a,5,7,8-octahydronaphthalene |
InChI |
InChI=1S/C15H26Br2/c1-10(2)12-6-5-11(3)15(17)8-7-14(4,16)9-13(12)15/h10-13H,5-9H2,1-4H3/t11-,12+,13-,14-,15-/m1/s1 |
InChI Key |
HQEDYTUWPDQCEM-XLWJZTARSA-N |
SMILES |
CC1CCC(C2C1(CCC(C2)(C)Br)Br)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


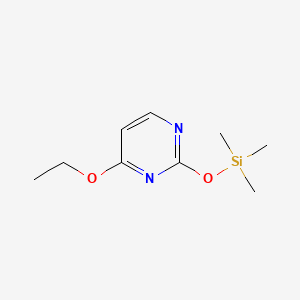

![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)
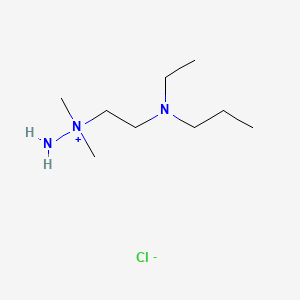
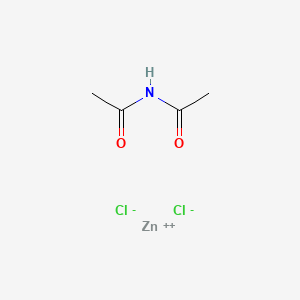
![(2R,4R)-4-butyl-1-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3S,4S,5R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]pyrrolidine-2-carboxamide](/img/structure/B579754.png)
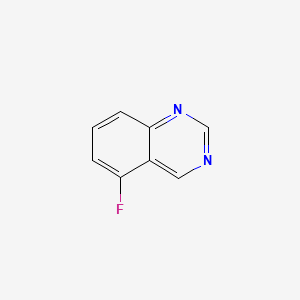

![(1S,2R,6S,10S,11S,14R,15R)-2,15-dimethyl-14-[(2R)-6-methylheptan-2-yl]tetracyclo[8.7.0.02,6.011,15]heptadecan-7-one](/img/structure/B579757.png)
